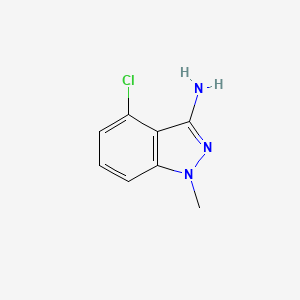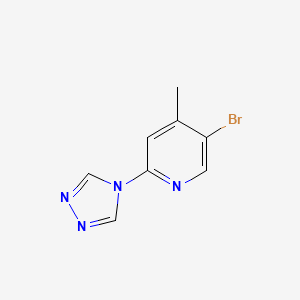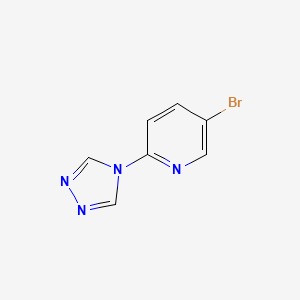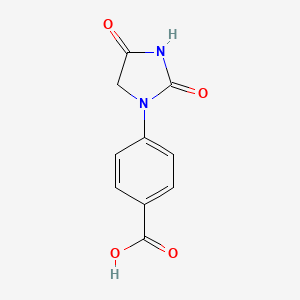![molecular formula C20H27NO B1437563 N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline CAS No. 1040682-97-0](/img/structure/B1437563.png)
N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline
Vue d'ensemble
Description
N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline is a chemical compound that belongs to the class of anilines. It is commonly referred to as IPBDM and has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The molecular formula of this compound is C20H27NO and it has a molecular weight of 297.43 .
Applications De Recherche Scientifique
Frustrated Lewis Pair Behavior
The study conducted by Voss et al. (2012) explored the reactions of various anilines, including N,N-dimethylaniline, with the Lewis acid B(C6F5)3. The research particularly focused on understanding the frustrated Lewis pair behavior in these molecular interactions, revealing the formation of various adducts and insights into the reactivity of such compounds, which is crucial in many areas of chemistry, particularly in catalysis and organic synthesis (Voss et al., 2012).
Chemical Synthesis and Applications
Crich and Rumthao (2004) detailed the synthesis of carbazomycin B through a process involving the radical arylation of benzene, where a dimethylaniline derivative played a critical role. This research contributes to the broader understanding of the synthesis and potential applications of complex organic molecules, including pharmaceutical compounds (Crich & Rumthao, 2004).
Material Science and Corrosion Resistance
Ma, Huang, and Gan (2013) synthesized Poly(2,3-dimethylaniline) (P(2,3-DMA)) using phosphoric acid as a protonic acid and analyzed its structure and properties. The study found that P(2,3-DMA) exhibited better solubility and anticorrosion properties compared to polyaniline (PANI), indicating its potential application in protective coatings and material science (Ma, Huang, & Gan, 2013).
Propriétés
IUPAC Name |
2,3-dimethyl-N-[[3-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)11-12-22-19-9-6-8-18(13-19)14-21-20-10-5-7-16(3)17(20)4/h5-10,13,15,21H,11-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBUPSCACVSWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)OCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



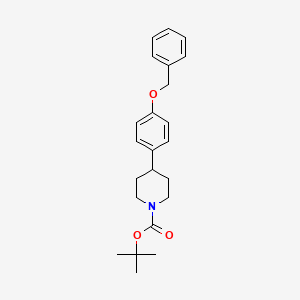
![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)
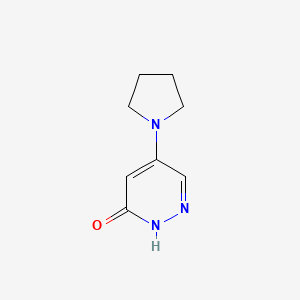
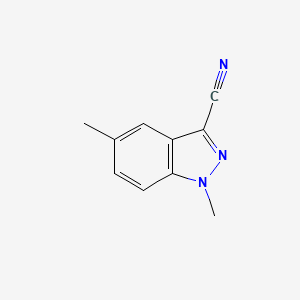
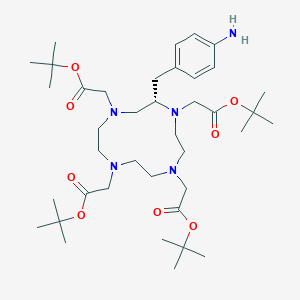
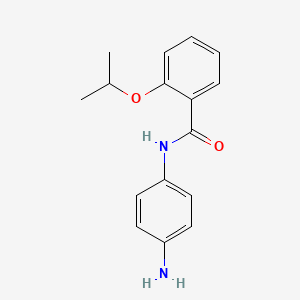
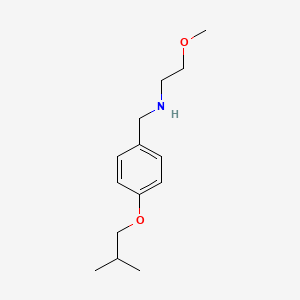
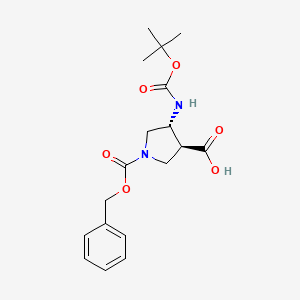
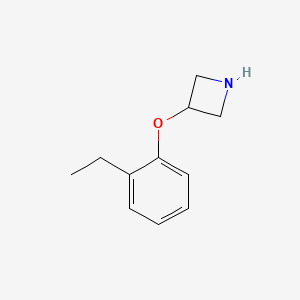
![1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B1437497.png)
